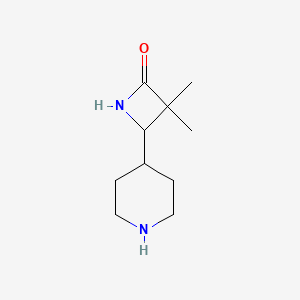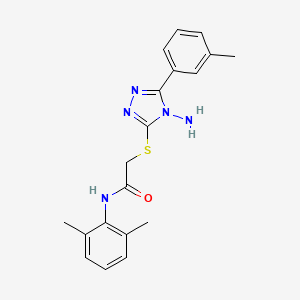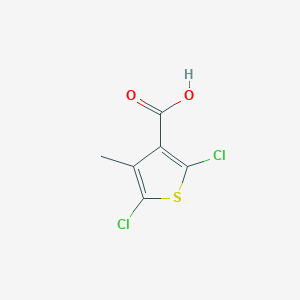![molecular formula C25H19F2N5O B3008237 3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1788948-92-4](/img/structure/B3008237.png)
3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .科学的研究の応用
3−(2,4−difluorophenyl)−1−methyl−N−(2−(8−methylimidazo[1,2−a]pyridin−2−yl)phenyl)−1H−pyrazole−5−carboxamide3-(2,4-\text{difluorophenyl})-1-\text{methyl}-N-(2-(8-\text{methylimidazo}[1,2-a]\text{pyridin}-2-\text{yl})\text{phenyl})-1H-\text{pyrazole}-5-\text{carboxamide}3−(2,4−difluorophenyl)−1−methyl−N−(2−(8−methylimidazo[1,2−a]pyridin−2−yl)phenyl)−1H−pyrazole−5−carboxamide
, is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds known for their diverse bioactivity. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:Antiviral Applications
Imidazo[1,2-a]pyridines have been studied for their potential antiviral properties . They have shown promise in inhibiting the replication of various viruses, which could make them valuable in the development of new antiviral drugs .
Anticancer Activity
This class of compounds has also been associated with anticancer activity . They can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in the regulation of cell cycle progression and are often overactive in cancer cells .
GABA A Receptor Modulation
The GABA A receptor is an important target for the treatment of neurological disorders. Imidazo[1,2-a]pyridines can function as GABA A receptor modulators , which may be beneficial in treating conditions such as anxiety, insomnia, and epilepsy .
Antiulcer Properties
Research has indicated that imidazo[1,2-a]pyridines possess antiulcer properties . They can potentially be used to develop treatments for peptic ulcers by reducing gastric acid secretion or protecting the stomach lining .
Antibacterial and Antifungal Effects
These compounds have demonstrated antibacterial and antifungal effects , suggesting their use in combating bacterial and fungal infections. Their mechanism of action often involves interfering with the pathogens’ cellular processes .
Antituberculosis Potential
Given the ongoing challenge of tuberculosis, imidazo[1,2-a]pyridines have been explored for their antituberculosis potential . They may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for the disease .
Calcium Channel Blocking
Calcium channels play a significant role in various physiological processes. Imidazo[1,2-a]pyridines can act as calcium channel blockers , which may have therapeutic applications in cardiovascular diseases .
Material Science Applications
Due to their structural characteristics, imidazo[1,2-a]pyridines are also of interest in material science . They can be incorporated into materials to impart specific properties or functionalities .
作用機序
Target of Action
The compound, 3-(2,4-difluorophenyl)-1-methyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-1H-pyrazole-5-carboxamide, belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Mode of Action
Based on the known actions of imidazo[1,2-a]pyridines, it can be inferred that the compound might inhibit cdks, block calcium channels, or modulate gaba a receptors . The inhibition of CDKs can lead to cell cycle arrest, the blocking of calcium channels can affect neuronal signaling, and the modulation of GABA A receptors can influence neurotransmission .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of CDKs can impact the cell cycle regulation pathway, blocking calcium channels can influence the calcium signaling pathway, and modulating GABA A receptors can affect the GABAergic signaling pathway .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on its targets. For instance, the inhibition of CDKs can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. The blocking of calcium channels can alter neuronal excitability, and the modulation of GABA A receptors can influence neuronal inhibition .
将来の方向性
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is an important future direction .
特性
IUPAC Name |
5-(2,4-difluorophenyl)-2-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N5O/c1-15-6-5-11-32-14-22(28-24(15)32)18-7-3-4-8-20(18)29-25(33)23-13-21(30-31(23)2)17-10-9-16(26)12-19(17)27/h3-14H,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVIXGIZRQHXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC(=NN4C)C5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)


![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)
